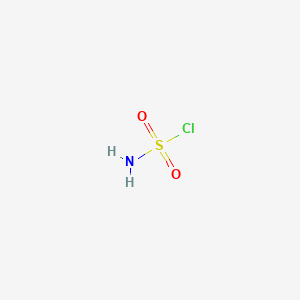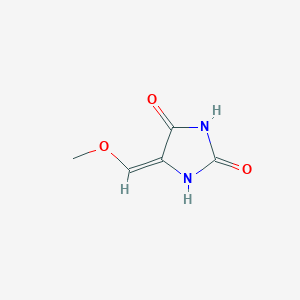
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, also known as HMMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate varies depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate acts as a plant growth regulator by regulating the expression of genes involved in growth and development. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is used as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to have various biochemical and physiological effects, depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria by increasing their permeability. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to regulate the expression of genes involved in plant growth and development, leading to increased yield. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties, such as high mechanical strength and thermal stability.
Advantages and Limitations for Lab Experiments
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized in large quantities using a straightforward synthesis method, making it readily available for research purposes. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is also stable under a wide range of conditions, making it suitable for use in various applications. However, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate also has some limitations for lab experiments, including its potential toxicity and limited solubility in water. Researchers must take precautions when handling Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and use appropriate safety measures.
Future Directions
There are several future directions for research on Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, including the development of new drugs for cancer treatment, the optimization of its use as a plant growth regulator, and the synthesis of new materials with unique properties. Future research could also focus on improving the synthesis method of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate to make it more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and its long-term effects on human health and the environment.
Conclusion:
In conclusion, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is a chemical compound with significant potential for various applications in medicine, agriculture, and materials science. Its ease of synthesis, stability, and versatility make it a promising candidate for the development of new drugs, plant growth regulators, and materials with unique properties. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized through a multistep process that involves the reaction of ethyl acetoacetate with methyl vinyl ketone. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, esterification, and decarboxylation, to yield Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate. This synthesis method has been widely used in research laboratories to produce Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate in large quantities.
Scientific Research Applications
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties.
properties
CAS RN |
135638-64-1 |
|---|---|
Product Name |
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
KPMZLFYCDSSNIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C(C(C)C)O |
Canonical SMILES |
CCOC(=O)C(=C)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















